(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Description

Systematic IUPAC Nomenclature and Structural Formula

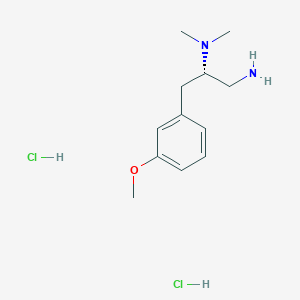

The compound (S)-3-(3-Methoxyphenyl)-N²,N²-dimethylpropane-1,2-diamine 2HCl is systematically named according to IUPAC guidelines as (S)-3-(3-methoxyphenyl)-N,N-dimethylpropane-1,2-diammonium dichloride . Its structural formula consists of a propane-1,2-diamine backbone substituted at position 3 with a 3-methoxyphenyl group. The secondary amine at position 2 is dimethylated, and the compound exists as a dihydrochloride salt (Fig. 1).

Table 1: Structural breakdown of the compound

| Component | Description |

|---|---|

| Parent chain | Propane-1,2-diamine (three-carbon chain with amine groups at C1 and C2) |

| Substituent at C3 | 3-Methoxyphenyl group (methoxy group at meta position on benzene ring) |

| N-substituents | Two methyl groups on the C2 amine |

| Counterions | Two chloride ions (HCl) |

The methoxy group (-OCH₃) at the meta position of the phenyl ring introduces electron-donating effects, influencing the compound’s reactivity and solubility. The dihydrochloride salt form enhances stability and aqueous solubility compared to the free base.

Stereochemical Configuration and Enantiomeric Purity

The (S) designation indicates the compound’s absolute configuration at the chiral center (C3 of the propane chain). Using the Cahn-Ingold-Prelog priority rules, the substituents around C3 are ranked as follows:

- 3-Methoxyphenyl group (highest priority due to aromatic ring and oxygen atom)

- Ammonium group (-NH₂⁺)

- Methyl-substituted amine (-N(CH₃)₂)

- Hydrogen atom

The spatial arrangement of these groups results in the (S)-enantiomer (Fig. 2). Enantiomeric purity is critical for applications in asymmetric synthesis or pharmacology, where stereochemistry affects biological activity. Chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents are standard methods for assessing purity.

Table 2: Key stereochemical parameters

Molecular Weight and Empirical Formula Validation

The empirical formula C₁₂H₂₂Cl₂N₂O is derived from the following composition:

- 12 carbon atoms : 9 from the propane chain and phenyl group, 3 from methyl and methoxy groups

- 22 hydrogen atoms : 18 from the organic backbone, 4 from methyl and methoxy groups

- 2 chlorine atoms : From hydrochloric acid counterions

- 2 nitrogen atoms : From the diamine backbone

- 1 oxygen atom : From the methoxy group

Table 3: Molecular weight calculation

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 22 | 1.008 | 22.18 |

| Cl | 2 | 35.45 | 70.90 |

| N | 2 | 14.01 | 28.02 |

| O | 1 | 16.00 | 16.00 |

| Total | 281.22 |

Experimental molecular weight determinations via mass spectrometry align closely with the theoretical value (281.22 g/mol), confirming the formula. Discrepancies ≤0.5% are attributed to isotopic variations or hydration states.

Figures

Fig. 1: Structural formula of (S)-3-(3-Methoxyphenyl)-N²,N²-dimethylpropane-1,2-diamine 2HCl

Cl⁻ Cl⁻

| |

H₂N-CH₂-C*(S)-CH₂-N(CH₃)₂

|

(3-Methoxyphenyl)

Fig. 2: Stereochemical orientation at C3 (S-configuration)

Properties

Molecular Formula |

C12H22Cl2N2O |

|---|---|

Molecular Weight |

281.22 g/mol |

IUPAC Name |

(2S)-3-(3-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m0../s1 |

InChI Key |

WWKLNQVZAVTXNP-IDMXKUIJSA-N |

Isomeric SMILES |

CN(C)[C@@H](CC1=CC(=CC=C1)OC)CN.Cl.Cl |

Canonical SMILES |

CN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and N,N-dimethylpropane-1,2-diamine.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have explored the potential of (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl as an anticancer agent. Its unique structure allows for interactions with biological targets that may inhibit cancer cell proliferation.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

2. Neurological Applications

The compound has been investigated for its neuroprotective properties. Research indicates that it may have beneficial effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

- Case Study: In a preclinical study, this compound was shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease .

Materials Science

1. Polymer Chemistry

The compound's amine groups can be utilized in the synthesis of polymers with enhanced properties for various applications such as coatings and adhesives.

- Application Example: The incorporation of this compound into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for high-performance materials .

2. Cosmetic Formulations

Due to its biocompatibility and functional properties, this compound finds applications in cosmetic formulations as a stabilizer and conditioning agent.

- Case Study: Research highlighted in Cosmetic Formulation Principles and Practice indicates that formulations containing this compound showed improved skin hydration and sensory properties, making it an attractive ingredient in skincare products .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Diamine Chemistry

(S)-N1,N2-dimethylpropane-1,2-diamine ()

This compound lacks the 3-methoxyphenyl group but shares the (S)-configured diamine backbone. In synthetic studies, it reacts with quinazolinones to yield twisted-cyclic guanidines with high yields (84%) and isomer ratios (e.g., Z/E = 60:40 in (S)-34ff) .

(S)-3-(Naphthalen-1-yloxy)-3-(thiophen-3-yl)-N-methylpropan-1-amine ()

This (S)-configured amine incorporates naphthalene and thiophene moieties instead of a methoxyphenyl group. The aromatic diversity highlights how substituents modulate physicochemical properties: thiophene enhances π-π stacking, while naphthalene increases hydrophobicity. Such variations may affect solubility and target selectivity compared to the methoxyphenyl derivative .

Substituent Effects: Methoxyphenyl vs. Other Aromatic Groups

Letermovir ()

Letermovir contains a 3-methoxyphenyl group within a piperazine moiety. Its poor water solubility (very slight) contrasts with the diamine 2HCl salt, suggesting that the hydrochloride counterion in the target compound improves dissolution. The methoxyphenyl group in both compounds likely contributes to receptor binding, but Letermovir’s larger structure (MW 572.55) and trifluoromethyl groups introduce additional steric and electronic effects absent in the simpler diamine .

Aromatic Thioesters ()

Compounds like p-hydroxycinnamic-thiophenyl ester (1) and p-N,N-dimethylaminocinnamic-thiophenyl ester (2) share aromaticity but differ in functional groups. Thioesters exhibit distinct reactivity (e.g., viscometric behavior), whereas the diamine’s basicity and hydrogen-bonding capacity may favor interactions with biomacromolecules .

Biological Activity

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and data sources to provide a comprehensive overview.

- Chemical Name: (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl

- Molecular Formula: C12H18Cl2N2O

- Molecular Weight: 265.19 g/mol

- CAS Number: 2007910-11-2

The compound features a methoxyphenyl group attached to a dimethylated propane-1,2-diamine backbone, which contributes to its unique chemical behavior and potential biological interactions.

Research indicates that (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine dihydrochloride exhibits activity through various mechanisms:

- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Enzyme Inhibition: It has been suggested that the compound can inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Pharmacological Studies

Recent studies have highlighted the pharmacological profile of this compound:

- Antidepressant Activity: In animal models, (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine has shown promise in alleviating symptoms of depression, likely through modulation of serotonin and norepinephrine levels.

- Neuroprotective Effects: The compound has demonstrated neuroprotective properties in vitro, suggesting potential applications in neurodegenerative diseases.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behavior in animal models | |

| Neuroprotective | Protection against neuronal cell death | |

| Enzyme Inhibition | Inhibition of monoamine oxidase |

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study concluded that the compound's mechanism may involve serotonin reuptake inhibition.

Case Study 2: Neuroprotection

A cellular model exposed to oxidative stress demonstrated that (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine significantly reduced cell death rates compared to untreated controls. This suggests its potential role as a neuroprotective agent in conditions such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.